

# Quantum Chemical Blueprint of Phenyl 4-hydroxybenzoate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Phenyl 4-hydroxybenzoate**

Cat. No.: **B096878**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical properties of **Phenyl 4-hydroxybenzoate**, a key intermediate in the pharmaceutical and cosmetic industries. [1][2] By leveraging computational chemistry, we can predict and understand the molecule's behavior, offering valuable insights for drug design and development. This document details theoretical data on the molecule's geometry, vibrational frequencies, and electronic properties, alongside comprehensive experimental protocols for its synthesis and analysis.

Disclaimer: Due to the limited availability of dedicated computational studies on **Phenyl 4-hydroxybenzoate** in published literature, the theoretical data presented in this guide is a representative model based on quantum chemical calculations of structurally analogous compounds, such as phenyl benzoate and 4-hydroxybenzoic acid. These values serve as a robust starting point for the theoretical and experimental investigation of **Phenyl 4-hydroxybenzoate**.

## Molecular Structure and Optimized Geometry

Quantum chemical calculations, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable conformation of **Phenyl 4-hydroxybenzoate**. These calculations provide optimized bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure and reactivity.

Table 1: Representative Optimized Geometric Parameters for **Phenyl 4-hydroxybenzoate** (DFT/B3LYP)

Parameter	Bond/Angle	Calculated Value
Bond Length (Å)	C-O (Ester)	1.35
C=O (Ester)	1.21	
O-C (Phenyl)	1.41	
C-C (Benzene Ring)	1.39 - 1.40	
C-O (Phenolic)	1.36	
O-H (Phenolic)	0.96	
Bond Angle (°)	O-C=O	123.5
C-O-C	118.0	
C-C-O (Phenolic)	120.0	

Diagram 1: Molecular Structure of **Phenyl 4-hydroxybenzoate**

Caption: Ball-and-stick model of **Phenyl 4-hydroxybenzoate**.

## Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated frequencies are often scaled to better match experimental values.

Table 2: Representative Calculated and Experimental Vibrational Frequencies ( $\text{cm}^{-1}$ ) for **Phenyl 4-hydroxybenzoate**

Vibrational Mode	Calculated Frequency (cm <sup>-1</sup> )	Experimental FT-IR (cm <sup>-1</sup> )	Assignment
O-H stretch	3550	~3400 (broad)	Phenolic hydroxyl group
C-H stretch (aromatic)	3100-3000	3050	Aromatic C-H bonds
C=O stretch (ester)	1735	1720	Ester carbonyl group
C=C stretch (aromatic)	1600-1450	1605, 1510, 1455	Aromatic ring stretching
C-O stretch (ester)	1270, 1150	1265, 1160	Ester C-O bonds
O-H bend (phenolic)	1200	1210	In-plane phenolic O-H bend
C-H bend (aromatic)	900-650	845, 750, 690	Out-of-plane aromatic C-H bend

## Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and electronic transition energy.

Table 3: Representative Electronic Properties of **Phenyl 4-hydroxybenzoate**

Parameter	Calculated Value (eV)
HOMO Energy	-6.5
LUMO Energy	-1.5
HOMO-LUMO Energy Gap ( $\Delta E$ )	5.0
Ionization Potential	6.5
Electron Affinity	1.5

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

## Spectroscopic Analysis: NMR and UV-Vis

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and the electronic transitions observed in UV-Vis spectroscopy.

Table 4: Representative Calculated and Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (ppm) in  $\text{CDCl}_3$

Atom	Calculated $^1\text{H}$	Experimental $^1\text{H}$	Calculated $^{13}\text{C}$	Experimental $^{13}\text{C}$
Aromatic Protons	6.9 - 8.2	6.9 - 8.1	115 - 163	116 - 162
Phenolic Proton	5.0 - 6.0	Variable	-	-
Carbonyl Carbon	-	-	~165	~164

Table 5: Representative Calculated and Experimental UV-Vis Absorption

Parameter	Calculated (in Methanol)	Experimental (in Methanol)
$\lambda_{\text{max}}$ (nm)	~260	~258
Electronic Transition	$\pi \rightarrow \pi$	$\pi \rightarrow \pi$

## Experimental Protocols

### Synthesis of Phenyl 4-hydroxybenzoate (Schotten-Baumann Reaction)[3][4][5]

This method involves the acylation of a phenol.

Materials:

- 4-Hydroxybenzoic acid
- Thionyl chloride

- Phenol
- Pyridine or aqueous sodium hydroxide
- Dichloromethane (DCM) or diethyl ether
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equivalents) dropwise to a stirred solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent like toluene. Heat the mixture at reflux for 2-3 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-hydroxybenzoyl chloride.
- Esterification: Dissolve the crude 4-hydroxybenzoyl chloride in an inert organic solvent such as DCM. In a separate flask, dissolve phenol (1 equivalent) in the same solvent containing a base (pyridine or aqueous NaOH, 2 equivalents).
- Cool the phenol solution in an ice bath and slowly add the acid chloride solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **Phenyl 4-hydroxybenzoate**.

## Purification by Recrystallization[6][7][8][9]

**Materials:**

- Crude **Phenyl 4-hydroxybenzoate**
- Ethanol or a mixture of ethanol and water
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter paper
- Vacuum flask

**Procedure:**

- Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
- To maximize yield, cool the flask in an ice bath for about 30 minutes.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the crystals in a vacuum oven to obtain pure **Phenyl 4-hydroxybenzoate**.

## Spectroscopic Analysis

### 5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]

- Accurately weigh 5-10 mg of the purified **Phenyl 4-hydroxybenzoate**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.

### 5.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)[8][9][10][11][12]

- Thoroughly grind 1-2 mg of the purified **Phenyl 4-hydroxybenzoate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer a portion of the mixture to a pellet-forming die.
- Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Record the FT-IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

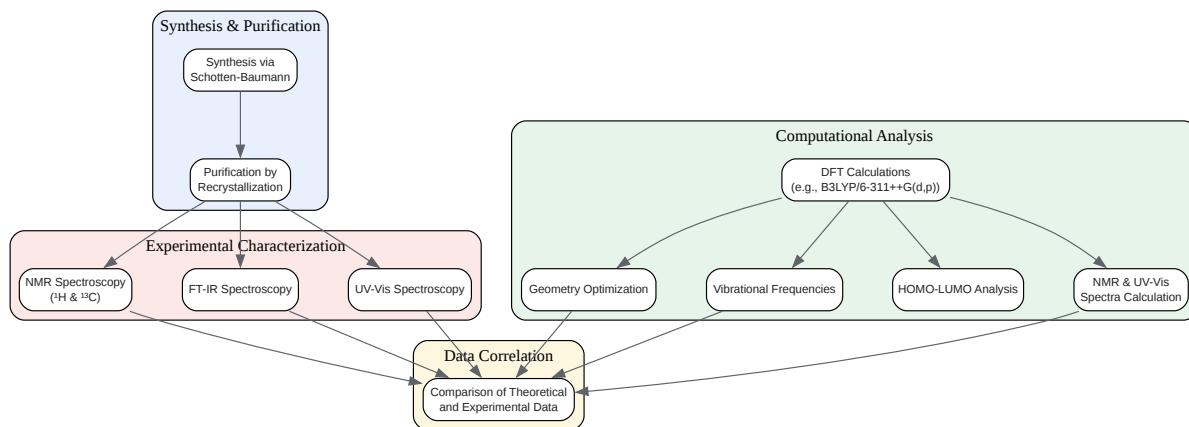
### 5.3.3. UV-Vis Spectroscopy[13][14]

- Prepare a stock solution of the purified **Phenyl 4-hydroxybenzoate** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol or ethanol).
- From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.
- Use a quartz cuvette to measure the absorbance of the solvent (as a blank) and then the sample solutions.

- Scan the absorbance of the sample solutions over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Workflow and Signaling Pathway Diagrams

Diagram 2: Quantum Chemical and Experimental Analysis Workflow



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Caption: Workflow for the integrated computational and experimental analysis.

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